
(2,4,5-Tris(octadecyloxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,5-Tris(octadecyloxy)phenyl)methanol is an organic compound characterized by the presence of three octadecyloxy groups attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tris(octadecyloxy)phenyl)methanol typically involves the alkylation of a phenol derivative with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) to ensure complete substitution. The resulting intermediate is then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
(2,4,5-Tris(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The octadecyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new alkyl or functional group-substituted phenylmethanol derivatives.
科学研究应用
(2,4,5-Tris(octadecyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted delivery of therapeutic agents.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of (2,4,5-Tris(octadecyloxy)phenyl)methanol is largely dependent on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid membranes and potential modulation of membrane-associated proteins.
相似化合物的比较
Similar Compounds
(2,4,5-Tris(dodecyloxy)phenyl)methanol: Similar structure but with shorter alkyl chains.
(2,4,5-Tris(hexadecyloxy)phenyl)methanol: Similar structure with slightly shorter alkyl chains.
(2,4,5-Tris(octadecyloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(2,4,5-Tris(octadecyloxy)phenyl)methanol is unique due to its long octadecyloxy chains, which provide enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong amphiphilic properties, such as in the formation of stable lipid nanoparticles and micelles .
属性
分子式 |
C61H116O4 |
|---|---|
分子量 |
913.6 g/mol |
IUPAC 名称 |
(2,4,5-trioctadecoxyphenyl)methanol |
InChI |
InChI=1S/C61H116O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-56-61(65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)60(55-58(59)57-62)64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,62H,4-54,57H2,1-3H3 |
InChI 键 |
OLXPNDHSNJFSNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


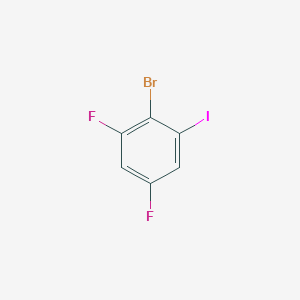
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
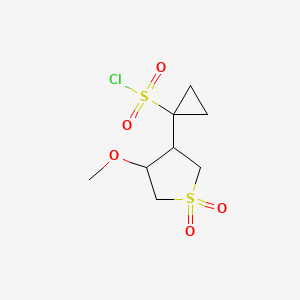
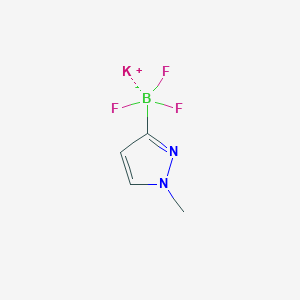
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
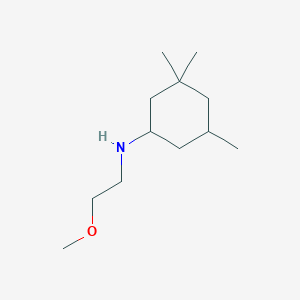
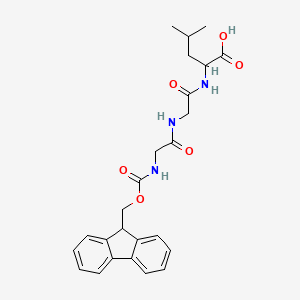
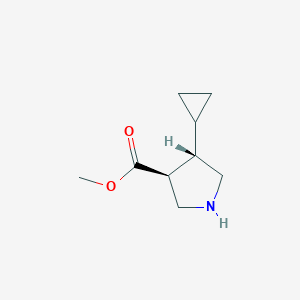

![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

